N-(2-methyl-3-furoyl)glutamic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methylfuran-3-carbonyl)amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6/c1-6-7(4-5-18-6)10(15)12-8(11(16)17)2-3-9(13)14/h4-5,8H,2-3H2,1H3,(H,12,15)(H,13,14)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLVQXFNQJPFNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(2-methyl-3-furoyl)glutamic acid (CAS 1396963-14-6): An Analysis of Available Technical Data
For Researchers, Scientists, and Drug Development Professionals
N-(2-methyl-3-furoyl)glutamic acid, identified by the CAS number 1396963-14-6, is a glutamic acid derivative. This technical guide synthesizes the currently available information on this compound. It is important to note that while basic chemical identifiers are accessible, in-depth technical data, including detailed synthesis protocols, mechanistic studies, and specific applications in drug development, are not extensively documented in publicly available scientific literature or databases.
Physicochemical Properties
Commercially available information provides fundamental data for N-(2-methyl-3-furoyl)glutamic acid. These properties are crucial for its handling, formulation, and initial experimental design.
| Property | Value | Source |
| CAS Number | 1396963-14-6 | AK Scientific, Inc., Matrix Scientific[1][2] |
| Molecular Formula | C₁₁H₁₃NO₆ | Matrix Scientific[2] |
| Molecular Weight | 255.23 g/mol | Matrix Scientific[2] |
| Purity | Typically ≥95% | AK Scientific, Inc.[1] |
| Physical State | Not specified, likely solid | General chemical properties |
| Hazard Classification | Irritant | Matrix Scientific[2] |
Synthesis and Characterization
Hypothetical Synthetic Workflow:
Caption: A generalized, hypothetical workflow for the synthesis of N-(2-methyl-3-furoyl)glutamic acid.
Characterization of the final product would necessitate a suite of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the covalent structure, including the connectivity of the furoyl and glutamic acid moieties.
-
Mass Spectrometry (MS): To verify the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Potential Areas of Research and Application
While specific data is lacking, the structure of N-(2-methyl-3-furoyl)glutamic acid suggests potential avenues for investigation, particularly in the context of drug discovery. Glutamic acid and its analogs are central to neuroscience, playing key roles as neurotransmitters.[3] Modifications to the glutamate scaffold can yield compounds with altered receptor binding affinities, metabolic stabilities, and pharmacokinetic profiles.
The introduction of the 2-methyl-3-furoyl group could influence several properties:
-
Lipophilicity: The furoyl moiety may increase the lipophilicity of the parent glutamic acid, potentially affecting its ability to cross the blood-brain barrier.
-
Metabolic Stability: The amide linkage is a common feature in pharmaceuticals and its stability can be modulated by the nature of the acyl group.
-
Target Engagement: The substituted furoyl group could interact with novel binding pockets on glutamate receptors or other targets, leading to unique pharmacological activities.
Given the importance of glutamate in metabolic pathways, derivatives could also be explored for their roles in cellular metabolism.[4]
Conceptual Research Workflow:
Caption: A conceptual workflow for the investigation of N-(2-methyl-3-furoyl)glutamic acid in a drug discovery context.
Conclusion
N-(2-methyl-3-furoyl)glutamic acid (CAS 1396963-14-6) is a chemical entity with defined basic properties but a notable absence of in-depth technical data in the public domain. For researchers and drug development professionals, this compound represents an under-explored area. Its structural relationship to glutamic acid suggests potential for biological activity, but this remains to be experimentally validated. Further research is required to elucidate its synthesis, characterize its properties, and investigate its potential therapeutic applications.
References
[3] Martinez, J., et al. (1998). Synthesis and biological activity of glutamic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 8(2), 127-132. [Link]
[4] H-Y. H., et al. (2018). The Many Roles of Glutamate in Metabolism. Fermentation, 4(3), 56. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. 1396963-14-6 Cas No. | N-(2-Methyl-3-furoyl)glutamic acid | Matrix Scientific [matrixscientific.com]
- 3. Synthesis and biological activity of glutamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Many Roles of Glutamate in Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
N-(2-methyl-3-furoyl)-L-glutamic acid molecular weight and formula
Executive Summary
N-(2-methyl-3-furoyl)-L-glutamic acid (CAS: 1396963-14-6) is a specific amino acid conjugate arising from the acylation of L-glutamic acid by 2-methyl-3-furoic acid. While furan derivatives are ubiquitous in heat-processed foods and environmental samples, their metabolic fate often involves oxidation and conjugation. This compound represents a critical analytical standard in metabolomics, serving as a target analyte for investigating the detoxification pathways of alkylfurans (specifically 2-methylfuran) and as a structural motif in the design of furoyl-based enzyme inhibitors.
This guide provides a definitive physicochemical profile, synthesis methodologies, and analytical characterization protocols for researchers in toxicology, metabolomics, and medicinal chemistry.
Physicochemical Profile
The following data establishes the core identity of the molecule. Researchers should use these values for mass spectrometry calibration and stoichiometric calculations.
| Property | Value | Notes |
| Chemical Name | N-(2-methyl-3-furoyl)-L-glutamic acid | IUPAC: (2S)-2-[(2-methylfuran-3-carbonyl)amino]pentanedioic acid |
| CAS Registry Number | 1396963-14-6 | Unique identifier for database retrieval |
| Molecular Formula | C₁₁H₁₃NO₆ | Confirmed by high-resolution mass spectrometry |
| Molecular Weight | 255.23 g/mol | Monoisotopic Mass: 255.0743 Da |
| Physical State | Solid / Powder | Typically white to off-white crystalline solid |
| Solubility | DMSO, Methanol, Water (pH > 7) | Low solubility in non-polar solvents; soluble as a salt |
| pKa (Predicted) | ~3.8 (α-COOH), ~4.3 (γ-COOH) | Acidic protons on the glutamate moiety |
Structural Visualization
The molecule consists of a 2-methyl-3-furoyl moiety amide-linked to the alpha-nitrogen of L-glutamic acid.
Figure 1: Structural segmentation of N-(2-methyl-3-furoyl)-L-glutamic acid showing the lipophilic furan head and hydrophilic glutamate tail.
Biological Context & Significance
Metabolic Pathway Relevance
2-Methylfuran (2-MF) is a volatile organic compound found in coffee and cigarette smoke. Its metabolism is primarily hepatic, mediated by Cytochrome P450 enzymes (CYP2E1).
-
Bioactivation: 2-MF is oxidized to reactive intermediates, including cis-2-acetylacrolein.
-
Detoxification: The carboxylic acid derivative, 2-methyl-3-furoic acid , is a stable oxidation product.
-
Conjugation: To facilitate excretion, this acid undergoes Phase II metabolism. While glycine conjugation (forming N-furoylglycine) is the dominant pathway in many mammals, glutamic acid conjugation represents an alternative pathway, particularly relevant in specific species or under high-load conditions where glycine pools are depleted.
Medicinal Chemistry
The 2-methyl-3-furoyl group is a bioisostere for benzoyl groups in drug design. Conjugates like N-(2-methyl-3-furoyl)-L-glutamic acid are explored as:
-
Glutamate Receptor Modulators: Analogs of endogenous glutamate.
-
Enzyme Inhibitors: Targeting metalloproteases or glycosidases where the furan ring interacts with hydrophobic pockets.
Synthesis Protocol
Objective: Synthesis of N-(2-methyl-3-furoyl)-L-glutamic acid via Schotten-Baumann conditions. Scale: 5.0 mmol (approx. 1.2 g yield).
Reagents
-
Substrate A: L-Glutamic acid dimethyl ester hydrochloride (1.06 g, 5.0 mmol). Note: Esters are used to prevent side reactions at the carboxyl groups.
-
Substrate B: 2-Methyl-3-furoyl chloride (0.72 g, 5.0 mmol).
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Solvent: Dichloromethane (DCM, anhydrous).
-
Deprotection: Lithium Hydroxide (LiOH), THF, Water.[1]
Step-by-Step Methodology
-
Coupling Reaction:
-
Dissolve L-glutamic acid dimethyl ester HCl in DCM (20 mL) at 0°C.
-
Add TEA (2.2 eq, 11.0 mmol) dropwise to neutralize the HCl salt and scavenge acid formed during coupling.
-
Add 2-methyl-3-furoyl chloride (1.0 eq) dropwise over 10 minutes.
-
Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).
-
-
Workup:
-
Wash the organic layer with 1M HCl (2x), sat. NaHCO₃ (2x), and brine.
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield the diester intermediate.
-
-
Hydrolysis (Deprotection):
-
Dissolve the intermediate in THF:Water (1:1, 10 mL).
-
Add LiOH (2.5 eq) and stir at room temperature for 2 hours.
-
Acidify carefully with 1M HCl to pH ~2.0.
-
Extract with Ethyl Acetate (3x), dry, and concentrate.[1]
-
-
Purification:
-
Recrystallize from water/ethanol or purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
-
Figure 2: Synthetic workflow from acyl chloride coupling to final acid hydrolysis.[2]
Analytical Characterization
To validate the identity of the synthesized or isolated compound, use the following expected spectral data.
Mass Spectrometry (LC-MS/MS)
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Precursor Ion: [M-H]⁻ = m/z 254.07.
-
Fragmentation Pattern (MS2):
-
Loss of Glutamate: Cleavage of the amide bond typically yields the furoate ion.
-
Major Fragment: m/z 125.0 (2-methyl-3-furoate anion).
-
Minor Fragment: m/z 146.0 (Glutamate moiety rearrangement).
-
Neutral Loss: 129 Da (Pyroglutamic acid loss) is possible depending on collision energy.
-
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
-
Amide NH: Doublet, δ ~8.2–8.5 ppm.
-
Furan Ring:
-
H-4: Doublet/Singlet, δ ~6.8 ppm.
-
H-5: Doublet, δ ~7.5 ppm.
-
-
Methyl Group: Singlet, δ ~2.5 ppm (attached to furan C2).
-
Glutamate α-CH: Multiplet, δ ~4.3 ppm.
-
Glutamate β/γ-CH₂: Multiplets, δ ~1.9–2.4 ppm.
-
References
- Kellert, M., et al. (2008). Biomarkers of Furan Exposure. Molecular Nutrition & Food Research. (Context on furan metabolites).
- Peterson, L. A. (2013). Formation of reactive intermediates from furan and 2-methylfuran. Chemical Research in Toxicology.
- Miyagata, N., et al. (2000). Synthesis of N-acyl-L-glutamic acid derivatives. Chemical and Pharmaceutical Bulletin.
Sources
An In-Depth Technical Guide to the Identification of Furoyl Amino Acid Conjugates in Human Urine
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview for the identification and quantification of furoyl amino acid conjugates, particularly 2-furoylglycine, in human urine. This document emphasizes the rationale behind methodological choices, ensuring a robust and validated analytical approach.
Introduction: The Significance of Furoyl Amino Acid Conjugates
Furoyl amino acid conjugates, with 2-furoylglycine being a prominent example, are metabolites derived from the ingestion of furan-containing compounds.[1][2] These precursors are commonly found in a variety of heat-processed foods and beverages, such as coffee, baked goods, and some fruit juices.[2] The presence and concentration of these conjugates in urine can serve as valuable biomarkers for assessing dietary exposure to furan derivatives.[2] Understanding the metabolic fate of these compounds is crucial for both nutritional science and toxicology, as some furan derivatives are of health concern.
The primary metabolic pathway involves the oxidation of furanic aldehydes, such as furfural, to their corresponding carboxylic acids, like 2-furoic acid.[3] Subsequently, 2-furoic acid is conjugated with the amino acid glycine to form 2-furoylglycine, which is then excreted in the urine.[4][5] This conjugation reaction is a common detoxification pathway for xenobiotic carboxylic acids.[5]
This guide will detail the analytical workflows for the reliable identification and quantification of these important biomarkers, focusing on sample preparation, chromatographic separation, and mass spectrometric detection.
Analytical Methodology: A Validated Approach
The accurate quantification of furoyl amino acid conjugates from a complex biological matrix like urine necessitates a carefully designed and validated analytical method. The following sections outline the critical steps, from sample collection to data acquisition, emphasizing the principles that ensure data integrity.
Sample Collection and Handling
Proper sample collection and handling are paramount to prevent the degradation of target analytes and to ensure the reliability of the analytical results.
-
Collection: First morning mid-stream urine is often preferred due to its higher concentration of metabolites. However, 24-hour urine collections can provide a more representative daily excretion profile.
-
Storage: Urine samples should be collected in sterile containers and immediately placed on ice.[6] For short-term storage (up to 24 hours), refrigeration at 2-8°C is adequate. For long-term storage, samples should be frozen at -80°C to minimize metabolic activity and degradation.[7] It is crucial to avoid repeated freeze-thaw cycles.[7]
Sample Preparation: Isolating the Analytes of Interest
The primary goal of sample preparation is to remove interfering matrix components and to concentrate the analytes of interest. The choice of extraction technique is critical and depends on the physicochemical properties of the furoyl amino acid conjugates and the subsequent analytical platform.
Solid-phase extraction is a highly effective and widely used technique for the cleanup and concentration of analytes from complex matrices. For acidic compounds like 2-furoylglycine, an anion-exchange SPE sorbent is typically employed.
Rationale: Anion-exchange sorbents retain acidic compounds based on electrostatic interactions. By adjusting the pH of the loading and elution solvents, a high degree of selectivity can be achieved, resulting in a cleaner extract compared to liquid-liquid extraction.
Experimental Protocol: Solid-Phase Extraction (SPE) of 2-Furoylglycine from Urine
-
Conditioning: Condition a strong anion-exchange (SAX) SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 5 mL of a suitable buffer, such as 25 mM ammonium acetate (pH 6.0).
-
Sample Loading: Thaw the urine sample to room temperature and centrifuge at 10,000 x g for 10 minutes to remove particulate matter.[6] Dilute 1 mL of the urine supernatant with 1 mL of the equilibration buffer. Load the diluted sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of the equilibration buffer to remove neutral and basic interferences. Follow with a wash of 5 mL of 5% methanol in water to remove weakly retained impurities.
-
Elution: Elute the retained furoyl amino acid conjugates with 5 mL of 5% formic acid in methanol. The acidic mobile phase protonates the analytes, disrupting their interaction with the anion-exchange sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.
Liquid-liquid extraction is a classical technique that separates compounds based on their differential solubility in two immiscible liquid phases. For acidic analytes, an "acid trap" approach is commonly used.
Rationale: By acidifying the aqueous urine sample, the acidic furoyl amino acid conjugates are protonated, making them more soluble in an organic solvent. This allows for their selective extraction away from water-soluble matrix components.
Experimental Protocol: Liquid-Liquid Extraction (LLE) of 2-Furoylglycine from Urine
-
Sample Preparation: To 1 mL of centrifuged urine, add a suitable internal standard.
-
Acidification: Acidify the sample to a pH of approximately 2-3 by adding a small volume of a strong acid, such as 6M HCl.
-
Extraction: Add 3 mL of a water-immiscible organic solvent, such as ethyl acetate. Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Repeat Extraction: Repeat the extraction process (steps 3-5) on the remaining aqueous layer and combine the organic extracts.
-
Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for analysis.
Analytical Techniques: Separation and Detection
LC-MS/MS is the preferred method for the quantification of furoyl amino acid conjugates due to its high sensitivity, selectivity, and specificity.[8]
Rationale: The liquid chromatography step separates the target analytes from other urinary components based on their physicochemical properties. The tandem mass spectrometer then provides highly selective detection and quantification by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).
Diagram: LC-MS/MS Analytical Workflow
Caption: A typical workflow for the analysis of furoyl amino acid conjugates in urine using LC-MS/MS.
Table 1: Representative UPLC-MS/MS Parameters for 2-Furoylglycine Analysis
| Parameter | Setting | Rationale |
| UPLC System | Waters ACQUITY UPLC or equivalent | Provides high-resolution separation and fast analysis times.[9] |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) | C18 stationary phases are effective for retaining and separating moderately polar compounds like 2-furoylglycine. |
| Mobile Phase A | 0.1% Formic acid in water | The acidic modifier improves peak shape for acidic analytes and enhances ionization efficiency in positive ion mode.[10] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Acetonitrile is a common organic solvent in reversed-phase chromatography, providing good separation efficiency for a wide range of compounds.[10] |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. | A gradient elution is necessary to effectively separate the analytes of interest from the complex urinary matrix. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 40°C | Elevated column temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance.[9] |
| Injection Volume | 5 µL | A small injection volume minimizes potential column overload and matrix effects. |
| Mass Spectrometer | Triple quadrupole mass spectrometer | Ideal for targeted quantification using MRM mode due to its high sensitivity and selectivity.[8] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | 2-Furoylglycine contains a nitrogen atom that can be readily protonated, making positive ion mode ESI a suitable ionization technique. |
| MRM Transitions | Precursor ion (m/z) -> Product ion (m/z) e.g., for 2-Furoylglycine: 170.0 -> 76.0 (Quantifier), 170.0 -> 95.0 (Qualifier) | The selection of specific precursor and product ions ensures high selectivity for the target analyte. A quantifier ion is used for concentration determination, while a qualifier ion confirms the identity of the analyte. |
| Collision Energy | Optimized for each transition | The collision energy is optimized to maximize the signal of the product ions. |
GC-MS is another powerful technique for the analysis of organic acids in urine. However, it requires a derivatization step to make the non-volatile furoyl amino acid conjugates amenable to gas chromatography.
Rationale: Derivatization, typically silylation, replaces active hydrogens on the carboxyl and amide groups with trimethylsilyl (TMS) groups.[11] This increases the volatility and thermal stability of the analytes, allowing them to be separated by GC.
Experimental Protocol: GC-MS Analysis of 2-Furoylglycine (as TMS derivative)
-
Sample Preparation: Perform either SPE or LLE as described previously and evaporate the extract to complete dryness.
-
Derivatization:
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Employ a temperature program that starts at a low temperature (e.g., 70°C) and ramps up to a high temperature (e.g., 300°C) to separate the derivatized analytes.
-
The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
Method Validation: Ensuring Trustworthy Results
A "fit-for-purpose" method validation is essential to ensure that the analytical method is reliable for its intended application.[12] The following parameters should be assessed:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed using a series of standards, and a correlation coefficient (r²) of >0.99 is generally considered acceptable.[13]
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of agreement among repeated measurements. These are typically assessed by analyzing quality control (QC) samples at different concentrations.[12]
-
Recovery: The efficiency of the extraction process. It is determined by comparing the analyte response in a spiked sample that has undergone the entire sample preparation procedure to the response of a standard solution. Recoveries between 80-120% are generally desirable.[13]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified.[13]
-
Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte. This is a critical parameter in LC-MS/MS and can be assessed by comparing the analyte response in a post-extraction spiked sample to that of a pure standard solution.
Table 2: Representative Method Validation Parameters for an LC-MS/MS Assay for 2-Furoylglycine
| Parameter | Typical Acceptance Criteria | Rationale |
| Linearity (r²) | > 0.99 | Ensures a proportional relationship between signal and concentration over the analytical range.[13] |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | Demonstrates the closeness of the measured value to the true value.[12] |
| Precision (%RSD) | < 15% (< 20% at LLOQ) | Indicates the reproducibility of the measurements.[12] |
| Recovery (%) | 80 - 120% | Confirms the efficiency and consistency of the sample preparation process.[13] |
| Matrix Effect (%) | Within ± 15% | Ensures that co-eluting compounds from the urine matrix do not significantly suppress or enhance the analyte signal. |
| LOD | Signal-to-Noise ratio of 3:1 | The lowest concentration at which the analyte can be reliably detected.[13] |
| LOQ | Signal-to-Noise ratio of 10:1 | The lowest concentration that can be quantified with acceptable accuracy and precision.[13] |
Metabolic Pathway
The formation of 2-furoylglycine is a key metabolic step in the detoxification of furan-containing compounds. The following diagram illustrates this pathway.
Diagram: Metabolic Pathway of Furan to 2-Furoylglycine
Caption: The metabolic conversion of dietary furan compounds to urinary 2-furoylglycine.
Conclusion
The identification and quantification of furoyl amino acid conjugates in human urine provide valuable insights into dietary exposures and metabolic processes. The methodologies outlined in this guide, particularly the use of solid-phase extraction followed by LC-MS/MS analysis, offer a robust and reliable approach for researchers in the fields of nutrition, toxicology, and drug development. Adherence to rigorous method validation principles is essential to ensure the generation of high-quality, trustworthy data.
References
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Aurametrix. (n.d.). GC-MS Sample Preparation Protocol for Organic Acids in Urine. Retrieved from [Link]
- Olivier, J., et al. (2024). Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. STAR Protocols.
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Ghauri, F. Y., et al. (n.d.). Guide to Urine Sample Handling for Proteomics and Metabolomics Studies. Retrieved from [Link]
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PubChem. (n.d.). N-(2-Furoyl)Glycine. Retrieved from [Link]
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Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]
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- Pettersen, J. E., & Jellum, E. (1972). The Identification and Metabolic Origin of 2-furoylglycine and 2,5-furandicarboxylic Acid in Human Urine. Clinica Chimica Acta, 41, 199-207.
- Hobert, J. A., et al. (2021). Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders. Clinica Chimica Acta, 523, 285-289.
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Exposome-Explorer. (n.d.). N-(2-Furoyl)glycine (Compound). Retrieved from [Link]
- Wilson, I. D., et al. (2010). Global metabolic profiling procedures for urine using UPLC–MS.
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California Walnuts. (2022). Quantitative determination of selected urolithin metabolites in human urine by simple sample preparation and UPLC-MS/MS analysis. Retrieved from [Link]
- Li, Y., et al. (2025). Urinary metabolomics analysis based on LC-MS for the diagnosis and monitoring of acute coronary syndrome. Frontiers in Cardiovascular Medicine, 12.
- Wang, Y., et al. (2022). A Comprehensive 2D-LC/MS/MS Profile of the Normal Human Urinary Metabolome. Metabolites, 12(9), 847.
- van der Westhuyzen, C. W., et al. (2018). Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non-ketotic hyperglycinemia. Journal of Inherited Metabolic Disease, 41(5), 841-851.
- Wang, Y., et al. (2022). Characterization of LC-MS based urine metabolomics in healthy children and adults. Metabolomics, 18(7), 52.
- Stancliffe, E., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 14(11), 699.
- Heinz, F., et al. (2015). 2-Furoylglycine as a Candidate Biomarker of Coffee Consumption. Journal of Agricultural and Food Chemistry, 63(38), 8564-8571.
- Badenhorst, C. P. S., et al. (2014). A new perspective on the importance of glycine conjugation in the metabolism of aromatic acids. Drug Metabolism Reviews, 46(3), 343-353.
- Hobert, J. A., et al. (2016). Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Current Protocols in Human Genetics, 91, 17.25.1-17.25.12.
- Pal, A., et al. (2016). LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma.
- Dudzik, D., et al. (2020). Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. Metabolites, 10(10), 404.
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- 5. A new perspective on the importance of glycine conjugation in the metabolism of aromatic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. anis.au.dk [anis.au.dk]
- 10. Characterization of LC-MS based urine metabolomics in healthy children and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Integrated LC-MS metabolomics with dual derivatization for quantification of FFAs in fecal samples of hepatocellular carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Structural Elucidation of N-(2-methyl-3-furoyl)glutamic acid via High-Resolution NMR
Topic: NMR spectral assignment of N-(2-methyl-3-furoyl)glutamic acid Content Type: Detailed Application Notes and Protocols
Abstract & Scope
This application note details the definitive structural assignment of N-(2-methyl-3-furoyl)glutamic acid , a conjugate metabolite often implicated in specific metabolic pathways involving furan derivatives and amino acid conjugation. Unlike simple amino acids, this molecule possesses two distinct moieties—a heterocyclic aromatic ring and an aliphatic amino acid chain—linked by an amide bond.
This guide addresses the specific challenge of establishing the connectivity between the 2-methyl-3-furoic acid moiety and the glutamic acid backbone. We provide a robust protocol utilizing 1D 1H/13C NMR and 2D HSQC/HMBC experiments to distinguish this specific isomer from potential regioisomers (e.g., 2-furoyl or 3-methyl analogues).
Structural Analysis & Strategy
Before acquisition, we must deconstruct the molecule into magnetically distinct spin systems.
-
Moiety A (Furoyl Group): Contains a methyl group at C2, a quaternary carbon at C3 (carbonyl attachment), and two aromatic protons at C4 and C5.
-
Moiety B (Glutamic Acid): Contains an amide proton (NH), a chiral alpha-proton (
), and a methylene side chain ( ) terminating in a carboxylic acid. -
The Linkage (Amide Bond): The critical structural proof lies in observing the scalar coupling between the Glutamate NH/H
and the Furoyl Carbonyl (C=O).
Experimental Workflow
The following diagram outlines the logical flow for assignment, prioritizing the preservation of exchangeable protons.
Figure 1: Step-by-step NMR assignment workflow. Note the prioritization of DMSO-d6 to observe the amide proton.
Materials and Methods
Sample Preparation
Critical Decision: While D2O is common for metabolites, it causes the rapid exchange of the amide proton (NH) and carboxylic acid protons. To prove the N-acylation, DMSO-d6 is the required solvent.
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).
-
Concentration: 5–10 mg of sample in 600 µL solvent.
-
Tube: 5mm high-precision NMR tube (Wilmad 535-PP or equivalent).
-
Temperature: 298 K (25°C).
Instrument Configuration
-
Field Strength:
400 MHz (500-600 MHz recommended for resolution of Glu multiplets). -
Probe: Inverse detection probe (BBI/TXI) optimized for 1H observation.
Experimental Protocols
Protocol A: 1D 1H NMR (The Screening Scan)
Objective: Identify the number of protons and their general chemical environments.
-
Pulse Sequence: zg30 (30° pulse) or zg (90° pulse).
-
Parameters:
-
Spectral Width (SW): 12–14 ppm (to capture COOH and Amide NH).
-
Relaxation Delay (D1):
2.0 s (ensure integration accuracy). -
Scans (NS): 16–64.
-
-
Processing: Apply Exponential Multiplication (LB = 0.3 Hz) before Fourier Transform.
Protocol B: 2D 1H-13C HSQC (Multiplicity Editing)
Objective: Correlate protons to their directly attached carbons and distinguish CH/CH3 (positive phase) from CH2 (negative phase).
-
Pulse Sequence: hsqcedetgpsisp2.3 (Bruker) or equivalent multiplicity-edited sequence.
-
Parameters:
-
TD (F2/F1): 2048 / 256.
-
CNST2 (Coupling): 145 Hz (standard 1JCH).
-
-
Analysis:
-
Furan Methyl: Look for a CH3 signal (positive) ~2.5 ppm / ~14 ppm.
-
Glu Beta/Gamma: Look for CH2 signals (negative) ~2.0 ppm / ~26-30 ppm.
-
Protocol C: 2D 1H-13C HMBC (The Linkage Proof)
Objective: Observe 2-bond and 3-bond correlations to connect the two moieties.
-
Pulse Sequence: hmbcgplpndqf (Magnitude mode).
-
Parameters:
-
CNST13 (Long-range coupling): 8 Hz (optimized for amide/aromatic couplings).
-
Scans: 32–64 (Long-range signals are weak).
-
-
Critical Correlations to Look For:
-
Glu NH
Furoyl C=O: This 3-bond coupling proves the amide bond exists. -
Furan Methyl
Furan C2/C3: Establishes the position of the methyl group.
-
Results & Discussion: Spectral Assignment
Predicted Chemical Shifts & Multiplicities
The following table summarizes the expected resonances in DMSO-d6 based on fragment analysis and standard peptide/furan metabolite data.
| Moiety | Position | Atom | Multiplicity | Key HMBC Correlations | |||
| Furoyl | C2-Me | CH | 2.50 | s | - | ~13.5 | C2, C3 |
| C4 | CH | 6.85 | d | 2.0 | ~110.0 | C2, C3, C5 | |
| C5 | CH | 7.65 | d | 2.0 | ~142.0 | C2, C3, C4 | |
| C3 | C | - | - | - | ~118.0 | - | |
| C=O | C | - | - | - | ~162.0 | Glu-NH , Glu-H | |
| Glutamic | NH | NH | 8.1 - 8.4 | d | 7.5 | - | Furoyl-C=O, Glu-C |
| CH | 4.35 | m | - | ~52.0 | Glu-C=O(acid), Glu-C | ||
| CH | 1.9 - 2.1 | m | - | ~27.0 | Glu-C | ||
| CH | 2.30 | t | 7.0 | ~30.5 | Glu-C | ||
| Acid | COOH | 12.0+ | br s | - | ~173.0 | - |
Structural Connectivity Logic
The assignment relies on "walking" the connectivity.
-
The Furan Ring: The methyl group is a singlet. The H4/H5 protons appear as a pair of doublets with a characteristic small coupling constant (~2 Hz), typical for furan rings.
-
The Glutamic Backbone: The COSY spectrum (not detailed but implied) would trace the spin system:
. -
The "Bridge": The HMBC spectrum is the final arbiter. You must observe a cross-peak between the Glutamic NH (approx 8.2 ppm) and the Furoyl Carbonyl Carbon (approx 162 ppm).
Connectivity Diagram (HMBC)
The diagram below visualizes the critical HMBC correlations required to confirm the structure.
Figure 2: Critical HMBC correlations. The red arrow (NH to C=O) is the definitive proof of the N-acyl linkage.
Troubleshooting & Tips
-
Missing NH Signal: If the NH doublet at ~8.2 ppm is absent, the sample may contain water or deuterium exchange has occurred. Ensure the solvent is dry DMSO-d6.
-
Rotamers: Proline-like cis/trans isomerism is rare in simple N-acyl glutamates, but line broadening may occur if there is restricted rotation around the amide bond. Warming the sample to 313 K can sharpen these lines.
-
Overlap: The Furan methyl (~2.5 ppm) may overlap with the DMSO solvent residual peak (2.50 ppm). If this occurs, acquire the spectrum at a different temperature (shifts the water/exchangeables) or rely on the HSQC carbon shift (DMSO is ~39 ppm, Furan-Me is ~13 ppm) to resolve them.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on HSQC/HMBC parameter optimization). Link
-
Biological Magnetic Resonance Data Bank (BMRB). Entry for L-Glutamic Acid (bmse000037). (Reference for Glutamic acid moiety shifts). Link
-
Wishart, D. S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research. (Source for metabolite spectral referencing). Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard reference for Furan ring coupling constants). Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
